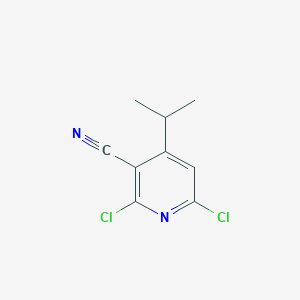

2,6-Dichloro-4-isopropylnicotinonitrile

CAS No.: 503843-54-7

Cat. No.: VC5565504

Molecular Formula: C9H8Cl2N2

Molecular Weight: 215.08

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 503843-54-7 |

|---|---|

| Molecular Formula | C9H8Cl2N2 |

| Molecular Weight | 215.08 |

| IUPAC Name | 2,6-dichloro-4-propan-2-ylpyridine-3-carbonitrile |

| Standard InChI | InChI=1S/C9H8Cl2N2/c1-5(2)6-3-8(10)13-9(11)7(6)4-12/h3,5H,1-2H3 |

| Standard InChI Key | HVFVSBDQCMUTKF-UHFFFAOYSA-N |

| SMILES | CC(C)C1=CC(=NC(=C1C#N)Cl)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure consists of a pyridine ring substituted with chlorine atoms at the 2- and 6-positions, an isopropyl group at the 4-position, and a nitrile group at the 3-position . The IUPAC name, 2,6-dichloro-4-propan-2-ylpyridine-3-carbonitrile, reflects this substitution pattern. The SMILES notation \text{CC(C)C1=CC(=NC(=C1C#N)Cl)Cl} and InChIKey HVFVSBDQCMUTKF-UHFFFAOYSA-N provide precise descriptors for computational and experimental identification .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 215.08 g/mol | |

| SMILES | CC(C)C1=CC(=NC(=C1C#N)Cl)Cl | |

| InChIKey | HVFVSBDQCMUTKF-UHFFFAOYSA-N |

Synthesis and Industrial Production

Key Reaction Parameters:

-

Solvent: Aromatic solvents (e.g., chlorobenzene, toluene) ensure solubility and stabilize intermediates .

-

Temperature: Reactions proceed at 60–130°C over 16–31 hours, with yields optimized at higher temperatures .

-

Workup: Post-reaction extraction and recrystallization in solvents like 2-propanol yield purified product .

Challenges and Optimizations

Industrial-scale production faces challenges such as waste management (e.g., phosphorus-containing byproducts) and starting material availability . Continuous flow processes and solvent recycling are proposed to enhance efficiency and sustainability .

Physicochemical Properties

Thermal and Spectral Characteristics

While direct data for 2,6-Dichloro-4-isopropylnicotinonitrile is limited, analogs like 2,6-Dichloronicotinonitrile (CAS 40381-90-6) exhibit a melting point of 121–124°C and a predicted boiling point of 286°C . The isopropyl group likely increases hydrophobicity compared to methyl-substituted variants, as evidenced by the higher molecular weight (215.08 vs. 187.03 g/mol) .

Reactivity Profile

The compound’s dichloro and nitrile groups render it highly reactive in:

-

Nucleophilic substitutions: Chlorine atoms at positions 2 and 6 are susceptible to displacement by amines or alkoxides.

-

Cyclocondensations: Reactions with malononitrile or thiourea yield fused heterocycles, valuable in pharmaceutical synthesis .

Applications in Chemical Synthesis

Pharmaceutical Intermediates

Though direct applications of 2,6-Dichloro-4-isopropylnicotinonitrile are understudied, structurally similar dichloronicotinonitriles serve as precursors to herbicides, antivirals, and kinase inhibitors . The isopropyl group may enhance lipid solubility, potentially improving bioavailability in drug candidates.

Agrochemical Development

Chlorinated pyridines are pivotal in synthesizing neonicotinoid insecticides. The compound’s dichloro configuration could facilitate derivatization into novel agrochemicals with tailored pest specificity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume